Nitrato de cobalto(II) hexahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

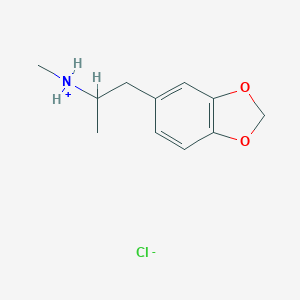

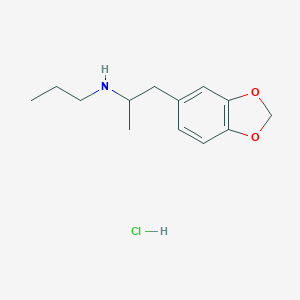

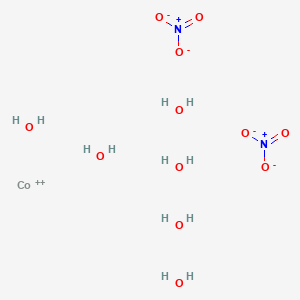

Cobalt Nitrate is the inorganic compound with the formula Co(NO3)2. The most common form is the hexahydrate, which is a red-brown deliquescent salt that is soluble in water and other polar solvents. It is used in manufacture of cobalt pigments and invisible inks; decorating stoneware and porcelain; preparation of catalysts.

Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) is the hydrated cobalt salt. Its step-wise thermal degradation has been investigated. It affords anhydrous cobalt(II)nitrate as decomposition product.

Cobalt dinitrate hexahydrate is a hydrate that is the hexahydrate form of cobalt dinitrate. It is a hydrate, a cobalt salt and an inorganic nitrate salt. It contains a cobalt dinitrate.

Aplicaciones Científicas De Investigación

Síntesis de nanopartículas de óxido de cobalto y compuestos que contienen cobalto

El nitrato de cobalto(II) hexahidratado se utiliza ampliamente para la síntesis de nanopartículas de óxido de cobalto y compuestos que contienen cobalto . Por ejemplo, se utiliza para sintetizar híbridos de óxido de cobalto-cobalto/carbono dopado con N, que luego se utilizan como catalizadores de reacción de evolución de hidrógeno (HER) o de evolución de oxígeno superior (OER) en la división de agua .

Catalizador para la combustión de metano

Se ha utilizado como material precursor primario en la síntesis de nanocristales de Co3O4 en diversas formas, como nanosheets, nanocubos y nanocintas, como catalizador para la combustión de metano .

Electrocatalizador de alto rendimiento para la evolución de oxígeno

La reacción del this compound con el nitrato de níquel(II) hexahidratado produce nanosheets de hidróxido doble de níquel-cobalto en presencia de metanol y CTAB, que se utiliza como un electrocatalizador de alto rendimiento para la evolución de oxígeno .

Materiales de ánodo para baterías de iones de litio

El polvo precursor de this compound se calcina para producir nanotubos de Co3O4 utilizando el método de síntesis de plantillas. Los nanotubos, nanobarras y nanopartículas de Co3O4 que se han creado se utilizan en sistemas de detección de gases y como materiales de ánodo para baterías de iones de litio .

Huésped de azufre para baterías de litio-azufre

Se ha sintetizado hidróxido de cobalto e hidróxidos dobles en capas (CH@LDH) utilizando this compound como huésped de azufre para baterías de litio-azufre .

Catalizador heterogéneo para la síntesis de Fischer-Tropsch

El this compound se utiliza como catalizador heterogéneo Co/SiO2 con soporte de sílice, para la síntesis de Fischer-Tropsch .

Catalizador para la síntesis de derivados de 5-carboxanilida-dihidropirimidinona

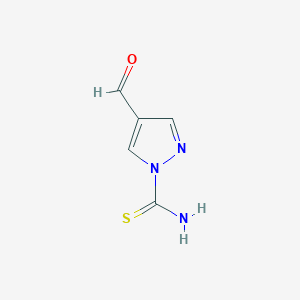

El this compound también se utiliza como catalizador para la síntesis de derivados de 5-carboxanilida-dihidropirimidinona mediante la reacción de condensación de acetoacetanilida, aldehído y urea/tiourea .

Dopante para aplicaciones de alta temperatura

El this compound se puede utilizar como dopante para preparar cerámicas de solución sólida LaCr1−x Co x O3 para aplicaciones de alta temperatura .

Mecanismo De Acción

Cobalt(II) nitrate hexahydrate, also known as Cobalt nitrate hexahydrate or Cobaltous nitrate hexahydrate, is a red-brown crystalline structure that is soluble in water and organic solvents . It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .

Target of Action

The primary targets of Cobalt(II) nitrate hexahydrate are organic reactions where it acts as a catalyst . It is also used in the preparation of metallic cobalt and cobalt-based dyes and pigments .

Mode of Action

Cobalt(II) nitrate hexahydrate interacts with its targets by facilitating chemical reactions. For instance, it is used as a catalyst to synthesize 5-Carboxanilide-dihydropyrimidinone derivatives by the condensation of acetoacetanilides, aldehydes, and urea/thiourea . It also aids in the nitration of indoles using tert-butyl nitrite as the nitro source .

Biochemical Pathways

It is known to be involved in the synthesis of various cobalt-based compounds and catalysts .

Pharmacokinetics

It is known to be soluble in water and organic solvents, which suggests it could be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of Cobalt(II) nitrate hexahydrate’s action largely depend on its application. As a catalyst, it facilitates chemical reactions, leading to the formation of desired products . In the context of cobalt-based catalysts and pigments, it contributes to their synthesis .

Action Environment

The action, efficacy, and stability of Cobalt(II) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy. Furthermore, it is classified as an oxidizer, which means it can intensify fire . Therefore, it should be stored and handled carefully to prevent exposure to heat, sparks, open flames, and other ignition sources .

Análisis Bioquímico

Biochemical Properties

Cobalt(II) nitrate hexahydrate is known to play a role in various biochemical reactions. It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations

Cellular Effects

It is known to be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .

Molecular Mechanism

It is known that the hexahydrate form consists of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions . Each cobalt(II) atom is approximately octahedrally coordinated by six oxygen atoms, each from a different nitrate ion .

Temporal Effects in Laboratory Settings

In laboratory settings, Cobalt(II) nitrate hexahydrate is known to be stable under normal conditions . It is also known to be hygroscopic, meaning it absorbs moisture from the air

Dosage Effects in Animal Models

It is known to be harmful if swallowed or inhaled , and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .

Metabolic Pathways

It is known to be used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .

Transport and Distribution

It is known to be soluble in water and other polar solvents , which suggests that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its solubility in water and other polar solvents , it could potentially localize to any subcellular compartment that contains these solvents.

Propiedades

Número CAS |

10026-22-9 |

|---|---|

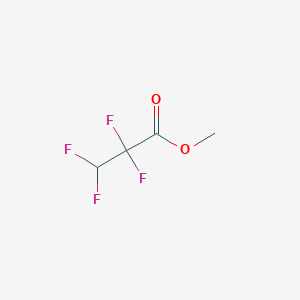

Fórmula molecular |

CoH3NO4 |

Peso molecular |

139.962 g/mol |

Nombre IUPAC |

cobalt;nitric acid;hydrate |

InChI |

InChI=1S/Co.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clave InChI |

YKPDYTLBLKQHDA-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] |

SMILES canónico |

[N+](=O)(O)[O-].O.[Co] |

Densidad |

1.88 g/cm³ |

melting_point |

55 °C |

| 23730-86-1 10026-22-9 |

|

Descripción física |

RED CRYSTALS. |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Solubilidad |

Solubility in water, g/100ml at 0 °C: 133.8 |

Sinónimos |

cobalt nitrate cobaltous nitrate cobaltous nitrate dihydrate cobaltous nitrate dodecahydrate cobaltous nitrate hexahydrate cobaltous nitrate nonahydrate cobaltous nitrate tetrahydrate cobaltous nitrate trihydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

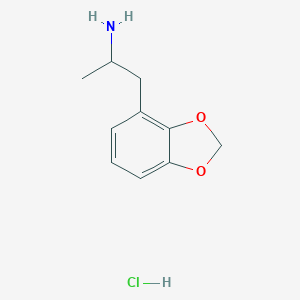

![(3R,3aR,5aS,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B157939.png)